Activity Profile: Defined Inactivity vs. Potent Clathrin Inhibition
This compound is specifically characterized by its lack of clathrin inhibitory activity, a direct contrast to its 3-sulfo positional isomers. The primary research paper that characterized this compound class reports that 3-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium salt exhibits an IC50 of approximately 18 µM in a clathrin terminal domain-amphiphysin interaction assay [1]. In contrast, the 4-sulfo isomer (the target compound) is described as inactive and is explicitly designated for use as a negative control, confirming that the 4-position substitution ablates the inhibitory activity observed in the 3-sulfo series [1].
| Evidence Dimension | In vitro clathrin inhibition activity (IC50) |
|---|---|
| Target Compound Data | Inactive (No inhibition) |
| Comparator Or Baseline | 3-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide, potassium salt |
| Quantified Difference | IC50 = 18 µM for the comparator; target compound is inactive |
| Conditions | Clathrin N-terminal domain (TD) and amphiphysin interaction assay |
Why This Matters
This data is the sole justification for procuring this compound; it is the only validated inactive control for experiments utilizing the active 3-sulfo clathrin inhibitors, ensuring that observed phenotypes are due to on-target inhibition rather than off-target effects.
- [1] MacGregor KA, Robertson MJ, Young KA, et al. Development of 1,8-naphthalimides as clathrin inhibitors. J Med Chem. 2014;57(1):131-143. View Source
